2-(Hydroxymethyl)-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate)
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Overview
Description
2-(Hydroxymethyl)-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate) is a complex organic compound that belongs to the class of esters. Esters are commonly used in various industrial applications due to their unique chemical properties, such as their ability to act as solvents, plasticizers, and intermediates in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate) typically involves esterification reactions. The starting materials may include 1,3-propanediol, isooctadecanoic acid, and appropriate catalysts. The reaction conditions often require elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: New esters or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a model compound for studying ester hydrolysis.
Medicine: Potential use in drug delivery systems due to its ester linkages.
Industry: Utilized as a plasticizer or solvent in polymer production.
Mechanism of Action
The mechanism of action for this compound largely depends on its chemical structure. The ester groups can undergo hydrolysis in the presence of water or enzymes, leading to the formation of alcohols and carboxylic acids. These reactions can be catalyzed by esterases or acidic/basic conditions.
Comparison with Similar Compounds
Similar Compounds
Glycerol tristearate: Another ester with similar applications in the food and cosmetic industries.
Diethyl phthalate: A commonly used plasticizer with similar chemical properties.
Uniqueness
2-(Hydroxymethyl)-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate) is unique due to its specific ester linkages and long-chain fatty acid components, which may impart distinct physical and chemical properties compared to other esters.
Properties
CAS No. |
94689-35-7 |
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Molecular Formula |
C59H114O7 |
Molecular Weight |
935.5 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-3-(16-methylheptadecanoyloxy)-2-(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C59H114O7/c1-53(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-56(61)64-50-59(49-60,51-65-57(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-54(3)4)52-66-58(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-55(5)6/h53-55,60H,7-52H2,1-6H3 |
InChI Key |
DCLDKHPZMQMTGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
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